molecular formula C18H13ClN2O3 B4647812 2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxamide

2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxamide

Cat. No. B4647812
M. Wt: 340.8 g/mol
InChI Key: VGILPOYCRJOBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. This compound is also known as DMXAA or ASA404. It has been studied extensively for its potential use in cancer treatment and as an immune system stimulant.

Mechanism of Action

DMXAA works by activating the immune system to attack cancer cells. It stimulates the production of cytokines, which are proteins that help to regulate the immune response. DMXAA also causes the formation of blood vessels within tumors, which can help to deliver chemotherapy drugs to the cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It can cause the release of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It can also cause the activation of immune cells, such as natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it has been shown to have potent anti-tumor activity in preclinical studies. It is also relatively easy to synthesize and can be administered orally or intravenously. However, there are some limitations to using DMXAA in lab experiments. It can be difficult to obtain large quantities of the compound, and it can be unstable in solution.

Future Directions

There are many potential future directions for research on DMXAA. One area of interest is the development of combination therapies that include DMXAA and other anti-cancer drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Additionally, there is ongoing research into the mechanism of action of DMXAA and the role of cytokines in anti-tumor immunity.

Scientific Research Applications

DMXAA has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies, and it has been tested in clinical trials for the treatment of various types of cancer, including lung cancer, melanoma, and renal cell carcinoma.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c1-9-13(19)4-3-11-12(18(20)22)7-14(21-17(9)11)10-2-5-15-16(6-10)24-8-23-15/h2-7H,8H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGILPOYCRJOBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N)C3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxamide
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxamide
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2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-quinolinecarboxamide

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